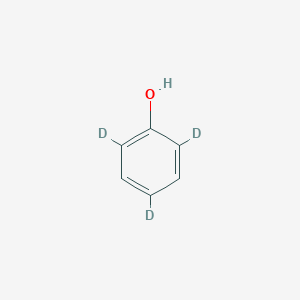

Phen-2,4,6-d3-ol

Vue d'ensemble

Description

Phen-2,4,6-d3-ol, also known as phenol-2,4,6-D3, is a chemical compound with the molecular formula C6H6O . It is not intended for human or veterinary use but is used for research purposes.

Physical And Chemical Properties Analysis

Phen-2,4,6-d3-ol has a molecular weight of 97.13 g/mol . It has a density of 1.105 g/mL at 25 °C, a melting point of 40-42 °C (lit.), a boiling point of 182 °C (lit.), and a flash point of 79°C .Applications De Recherche Scientifique

Photophysical and Photochemical Properties

Phen-2,4,6-d3-ol derivatives are studied for their photophysical and photochemical properties . They are used in the development of ruthenium complexes capable of storing multiple electrons, which is critical for electron storage applications . These complexes have potential applications in biomedical fields , such as in excited-state quenching processes .

Temperature Sensing

In the field of temperature sensing , Phen-2,4,6-d3-ol derivatives are embedded in polymers to create luminescent sensors . These sensors are used in applications where traditional thermometers are inadequate, such as in environmental monitoring and medicine .

Synthetic Methodology

Phen-2,4,6-d3-ol is involved in synthetic chemistry as a core structure in the formation of complex molecules. The metal-free oxidative coupling of diamino compounds to form a “pyrazine-type” core is a novel methodology that illustrates the versatility of Phen-2,4,6-d3-ol in synthetic routes .

Medicinal Chemistry

In medicinal chemistry , Phen-2,4,6-d3-ol derivatives show a range of therapeutic properties. They are effective in treating various diseases and are used as anti-inflammatory , anti-psychotic , anti-arrhythmic , and anti-cancer agents. The synthesis and characterization of novel thiophene moieties with Phen-2,4,6-d3-ol structures are of interest for developing more effective pharmacological activities .

Environmental Science

Phen-2,4,6-d3-ol is used in environmental science for the development of titanium-oxo clusters . These clusters, functionalized with Phen-2,4,6-d3-ol derivatives, show enhanced photoelectric performance and are significant for applications like photocatalytic water splitting and solar cells .

Industrial Processes

In industrial processes , Phen-2,4,6-d3-ol is part of the green chemistry movement. It is used to develop sustainable practices in synthesis, focusing on minimizing the use of hazardous substances and enhancing the sustainability factor of industrial processes .

Analytical Chemistry

Phen-2,4,6-d3-ol plays a role in analytical chemistry as a ligand for advanced functional polymeric materials. It is used in the construction of macromolecular structures and has applications in metal-ion complexing for analytical purposes .

Materials Science

In materials science , Phen-2,4,6-d3-ol derivatives are used to create metallo-polymers with luminescent properties. These materials are characterized by advanced photophysical experiments and are important for the development of new materials with excellent photoelectric performance .

Safety And Hazards

Propriétés

IUPAC Name |

2,4,6-trideuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-NHPOFCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phen-2,4,6-d3-ol | |

CAS RN |

7329-50-2 | |

| Record name | Phen-2,4,6-d3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7329-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

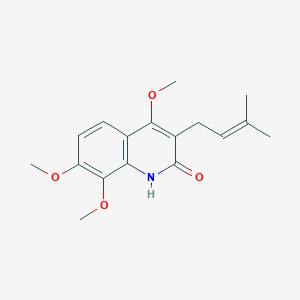

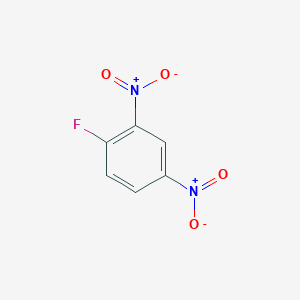

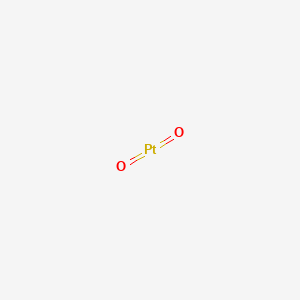

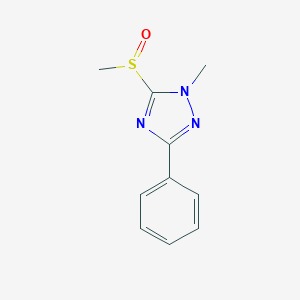

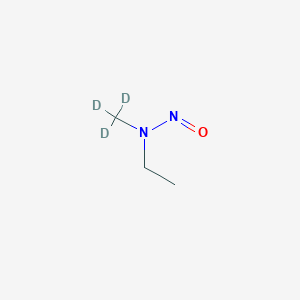

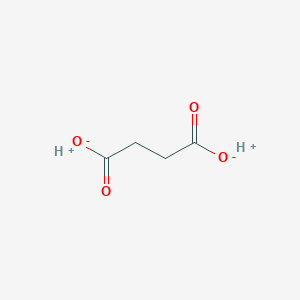

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)

![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)

![6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester](/img/structure/B121252.png)